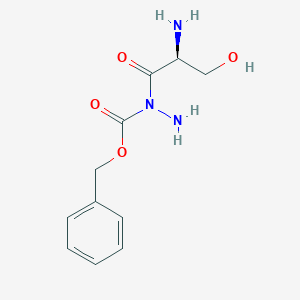

N-carbobenzoxyserine hydrazide

Description

N-Carbobenzoxyserine hydrazide (Cbz-Ser-NHNH₂) is a serine-derived hydrazide featuring a carbobenzoxy (Cbz) protecting group on the α-amino group. The Cbz group, a widely used protecting agent in peptide synthesis, enhances stability during synthetic procedures and can influence biological activity by modulating solubility and steric interactions . Applications likely span antimicrobial, anti-inflammatory, and intermediate roles in drug synthesis.

Properties

IUPAC Name |

benzyl N-amino-N-[(2S)-2-amino-3-hydroxypropanoyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4/c12-9(6-15)10(16)14(13)11(17)18-7-8-4-2-1-3-5-8/h1-5,9,15H,6-7,12-13H2/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGNBMWIJGHTWHX-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)N(C(=O)C(CO)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N(C(=O)[C@H](CO)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-carbobenzoxyserine hydrazide can be synthesized by reacting N-carbobenzoxyserine benzyl ester with one equivalent of hydrazine in ethanol under reflux conditions for about four hours . The reaction typically proceeds as follows:

- Dissolve N-carbobenzoxyserine benzyl ester in ethanol.

- Add hydrazine to the solution.

- Reflux the mixture for four hours.

- Cool the reaction mixture and filter the precipitate.

- Wash the precipitate with cold ethanol and dry it to obtain this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for yield and purity through controlled reaction parameters and purification techniques.

Chemical Reactions Analysis

Types of Reactions: N-carbobenzoxyserine hydrazide undergoes various chemical reactions, including:

Nucleophilic Addition: It can react with aldehydes and ketones to form hydrazones.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.

Substitution Reactions: It can undergo substitution reactions where the hydrazide group is replaced by other functional groups.

Common Reagents and Conditions:

Hydrazine: Used in the synthesis of this compound.

Aldehydes and Ketones: React with the hydrazide to form hydrazones.

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed:

Hydrazones: Formed from the reaction with aldehydes and ketones.

Oxidized or Reduced Derivatives: Depending on the specific redox conditions applied.

Scientific Research Applications

Synthesis and Characterization

The synthesis of Cbz-Ser-Hydrazide typically involves the reaction of carbobenzoxy-serine with hydrazine hydrate. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Biological Activities

Antimicrobial Properties

Research indicates that hydrazides, including Cbz-Ser-Hydrazide, exhibit antimicrobial activity against various pathogens. A study on related hydrazone compounds demonstrated significant antibacterial effects against Gram-positive bacteria, including MRSA, highlighting the potential of these compounds in treating resistant infections .

Anticancer Potential

Hydrazides have been investigated for their anticancer properties. For instance, derivatives containing hydrazone moieties have shown cytotoxic effects against multiple cancer cell lines, including those from lung, breast, and liver cancers . The mechanism often involves inhibition of key enzymes involved in cancer cell metabolism.

Applications in Drug Design

Hydrazones as Drug Candidates

N-Acyl hydrazones are recognized for their role in drug design, particularly in developing anti-cancer agents. The structural flexibility provided by the hydrazone linkage allows for modifications that can enhance bioactivity and selectivity against cancer cells .

Enzyme Inhibition Studies

Recent studies have explored the use of Cbz-Ser-Hydrazide derivatives as inhibitors of hexokinase 2 (HK2), an enzyme overexpressed in many tumors. Compounds that inhibit HK2 can potentially disrupt glucose metabolism in cancer cells, providing a novel therapeutic strategy .

Case Study 1: Anticancer Activity

A series of hydrazone derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The study found that certain compounds exhibited IC50 values lower than 1 µM against glioblastoma cells (LN-229), indicating potent anticancer activity .

Case Study 2: Antimicrobial Efficacy

In another study, several hydrazone compounds derived from Cbz-Ser-Hydrazide were tested against a panel of microbial strains. The results showed promising antibacterial activity, particularly against resistant strains, suggesting a potential application in antibiotic development .

Mechanism of Action

The mechanism of action of N-carbobenzoxyserine hydrazide involves its interaction with specific molecular targets, such as enzymes. The carbobenzoxy group provides stability, while the hydrazide moiety can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, depending on the enzyme targeted.

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrazide Derivatives

Key Differences :

- Unlike metal-complexed hydrazides (e.g., Cu/Cd complexes in ), the Cbz group may limit metal coordination, altering antimicrobial mechanisms.

Anti-Inflammatory Activity

- Arylidene acetohydrazides (e.g., Compound 9d): Achieve 45% edema reduction via NF-κB and iNOS inhibition, outperforming diclofenac .

- N-Carbobenzoxyserine hydrazide : Predicted to exhibit moderate activity due to Cbz’s steric hindrance, though deprotection could enhance efficacy .

Antimicrobial Activity

- Amino acid-(N'-benzoyl) hydrazides: Show activity comparable to ampicillin against S. aureus and E. coli (MIC ~5 µg/mL); metal complexes further enhance potency .

- Quinoline hydrazide-hydrazones: Moderate activity (MIC 25–50 µg/mL) against Gram-positive and Gram-negative bacteria .

- This compound : Likely requires deprotection for significant activity, as Cbz may hinder target binding .

Antitubercular Activity

Physicochemical and Functional Properties

Biological Activity

N-Carbobenzoxyserine hydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, particularly focusing on its antimicrobial and anticancer activities, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound is a hydrazone derivative characterized by the presence of a carbobenzoxy (Cbz) group attached to the serine amino acid via a hydrazide linkage. The synthesis typically involves the reaction of carbobenzoxy-serine with hydrazine hydrate, leading to the formation of the hydrazide compound.

Antimicrobial Activity

Research has demonstrated that hydrazone derivatives, including this compound, exhibit a broad spectrum of antimicrobial activities. The following table summarizes the minimum inhibitory concentrations (MIC) against various microbial strains:

| Microbial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 15.62 | Strong |

| Escherichia coli | 31.25 | Moderate |

| Candida albicans | 62.50 | Moderate |

| Mycobacterium tuberculosis | 125.00 | Good |

The compound has shown potent activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria and fungi .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines. The following table presents the IC50 values for selected cancer cell lines:

| Cancer Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| A549 (Lung Cancer) | 8.5 | High |

| MCF-7 (Breast Cancer) | 4.0 | Very High |

| HeLa (Cervical Cancer) | 10.2 | Moderate |

| HepG2 (Liver Cancer) | 12.5 | Moderate |

These findings suggest that this compound possesses substantial cytotoxic effects, particularly against breast and lung cancer cell lines .

The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways. It is believed to inhibit key enzymes involved in cell proliferation and metabolic processes in cancer cells, such as hexokinase 2 (HK2), which is often overexpressed in tumor cells . Additionally, its antimicrobial action may involve disrupting bacterial cell wall synthesis or interfering with nucleic acid synthesis .

Case Studies

- Anticancer Efficacy in Animal Models : In a study involving mice implanted with human cancer cells, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The observed tumor inhibition was attributed to apoptosis induction and cell cycle arrest in treated cells.

- Combination Therapy : Another investigation explored the effects of combining this compound with conventional chemotherapeutics. The results indicated enhanced efficacy and reduced side effects, suggesting potential for use in combination therapy protocols.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing hydrazide derivatives like N-carbobenzoxyserine hydrazide?

- Methodology : Hydrazides are typically synthesized via condensation reactions between hydrazines and carbonyl compounds (e.g., aldehydes or ketones). For example, refluxing hydrazides with aldehydes in ethanol for 4–8 hours under TLC monitoring, followed by recrystallization, yields pure products . Adjusting reaction time and solvent polarity (e.g., ethanol vs. acetonitrile) optimizes yields.

Q. How are hydrazide derivatives characterized structurally?

- Analytical Tools : Use a combination of:

- Spectroscopy : IR to confirm C=N-NH- stretching (~1600 cm⁻¹) and NMR for aromatic/amide proton signals .

- Elemental Analysis : To verify stoichiometry .

- Mass Spectrometry : For molecular ion peaks and fragmentation patterns (e.g., Girard’s hydrazide adducts facilitate MS analysis) .

Q. What solvents and reaction conditions influence hydrazide stability during synthesis?

- Key Factors :

- Polar aprotic solvents (e.g., acetonitrile) enhance hydrazide-alkoxide precursor formation in sol-gel processes .

- Aqueous vs. organic conditions modulate hydrazide-aldehyde coupling efficiency in polymer functionalization .

Advanced Research Questions

Q. How do hydrazide-metal complexes (e.g., Ti(III)/Ti(IV)) exhibit divergent enzyme inhibition profiles?

- Case Study : Ti(III) hydrazide complexes (octahedral geometry, μ ~1.7 B.M.) show moderate lipoxygenase (LOX) inhibition (IC₅₀ ~20–50 µM), while Ti(IV) complexes display stronger tyrosinase inhibition (IC₅₀ <10 µM). This disparity arises from differential metal coordination affecting active-site interactions .

- Contradiction Resolution : Hydrazide ligands alone are inactive against tyrosinase due to poor binding (low ACE scores in docking studies), but metal coordination introduces steric/electronic modifications enabling enzyme interaction .

Q. What strategies resolve discrepancies between computational docking and experimental bioactivity data for hydrazide derivatives?

- Approach :

- Multi-scale Modeling : Combine molecular docking (to assess binding energies) with MD simulations to evaluate dynamic interactions (e.g., Ti(IV) complexes show stable H-bonds with His residues in tyrosinase) .

- Experimental Validation : Use site-directed mutagenesis to confirm predicted binding residues.

Q. How can hydrazide-functionalized materials improve glycoproteomic analysis?

- Innovative Applications :

- Core-shell magnetic nanocomposites (e.g., Fe₃O₄@PMAH) enrich N-glycopeptides via hydrazide-aldehyde coupling, achieving 5× higher signal-to-noise ratios than commercial resins .

- Automated workflows : Hydrazide tips coupled with robotic systems reduce glycopeptide isolation time from 3 days to 8 hours, enhancing reproducibility in serum proteomics .

Q. Why do some hydrazide derivatives exhibit selective toxicity toward microbial vs. mammalian cells?

- Mechanistic Insight :

- Membrane Permeability : Hydrazides with lipophilic substituents (e.g., undec-10-ene chains) disrupt microbial membranes preferentially .

- Redox Activity : Hydrazides like phthalic hydrazide generate chemiluminescence upon HO• radical scavenging, inducing oxidative stress in pathogens without harming normal cells .

Methodological Challenges

Q. How to optimize hydrazide-based sol-gel processes for nanomaterial synthesis?

- Protocol :

- Replace ~80% of isopropoxy groups in titanium isopropoxide with hydrazine in acetonitrile .

- Pyrolyze precursors at >800°C under UHP-N₂ to yield nanocrystalline TiN (10–20 nm, 252 m²/g surface area) .

Q. What experimental controls are critical for assessing hydrazide cytotoxicity?

- Best Practices :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.